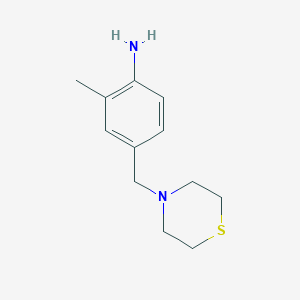
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline
Übersicht
Beschreibung
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline is an organic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol It is characterized by the presence of a thiomorpholine ring attached to a methyl-substituted aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with thiomorpholine under reductive conditions. The general steps are as follows:
Nitration: 2-Methyl-4-nitroaniline is synthesized by nitration of 2-methylaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Thiomorpholine Introduction: Thiomorpholine is introduced via nucleophilic substitution, where the amine group reacts with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to optimize the reaction conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thiomorpholine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alkylated Products: From reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling pathways.
Pathways Involved: Involvement in oxidative stress pathways, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(morpholin-4-ylmethyl)aniline: Similar structure but with a morpholine ring instead of thiomorpholine.
2-Methyl-4-(piperidin-4-ylmethyl)aniline: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
2-methyl-4-(thiomorpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVZIXBZVPWLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















